Achiral hydrides yield racemic alcohols, forcing costly chiral resolution. (S)-Alpine borane directly installs high enantiopurity, eliminating these downstream losses.
Reliable global supply for lab-to-pilot scale, shipped under controlled conditions.
(S)-Alpine borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a highly specialized chiral organoborane reagent derived from (-)-α-pinene and 9-BBN. In pharmaceutical and fine chemical procurement, it is primarily sourced for the highly enantioselective reduction of prochiral carbonyls—most notably unhindered α,β-acetylenic ketones and deuterated aldehydes—into chiral secondary alcohols [1]. Supplied either neat or as a solution in tetrahydrofuran (THF), this sterically hindered trialkylborane operates via a highly organized, six-membered boat-like transition state that dictates precise stereochemical outcomes [2]. For industrial and laboratory buyers, selecting (S)-Alpine borane over generic hydrides eliminates the need for downstream chiral resolution, directly embedding high enantiomeric excess (ee) into the synthetic workflow[3].
Substituting (S)-Alpine borane with generic achiral reducing agents, such as sodium borohydride (NaBH4) or unfunctionalized 9-BBN, fundamentally fails because these alternatives produce racemic mixtures (0% ee), necessitating costly and low-yielding downstream chiral resolution steps [1]. Furthermore, while other chiral boranes like DIP-chloride (B-chlorodiisopinocampheylborane) are available, they are not universally interchangeable; DIP-chloride is a stronger Lewis acid optimized for aralkyl and highly sterically hindered ketones, whereas (S)-Alpine borane remains the benchmark reagent for unhindered acetylenic ketones and deuterated aldehydes [2]. Attempting to use generic or mismatched chiral hydrides for these specific substrates typically results in drastically reduced enantioselectivity or requires extreme operational workarounds to force the reaction [3].
For the reduction of unhindered α,β-acetylenic ketones such as 1-octyn-3-one, (S)-Alpine borane provides exceptional stereocontrol compared to achiral baselines. When utilizing enantiopure reagent, (S)-Alpine borane yields the corresponding chiral propargylic alcohol with >95% ee (corrected for the optical purity of the starting pinene), whereas generic agents like NaBH4 yield a 0% ee racemic mixture [1]. This quantitative difference dictates its procurement for synthesizing enantiopure alkyne intermediates without secondary resolution steps [2].
| Evidence Dimension | Enantiomeric excess (ee%) in 1-octyn-3-one reduction |
| Target Compound Data | >95% ee (corrected) |
| Comparator Or Baseline | NaBH4 (0% ee) |
| Quantified Difference | >95% absolute increase in ee |
| Conditions | Neat reagent or THF solution, 0 °C to room temperature |
Eliminates the need for downstream chiral resolution when synthesizing critical chiral propargylic alcohol building blocks.
While DIP-chloride is often procured for hindered ketones, (S)-Alpine borane is specifically optimized for unhindered substrates. Literature demonstrates that for deuterated aldehydes and unhindered acetylenic ketones, (S)-Alpine borane routinely achieves 85–100% ee[1]. In contrast, DIP-chloride is less suited for these specific unhindered aliphatic systems but excels (81–100% ee) with highly hindered or aralkyl ketones where Alpine borane's performance drops[2].
| Evidence Dimension | Optimal substrate profile for >85% ee |
| Target Compound Data | Unhindered acetylenic ketones and deuterated aldehydes |
| Comparator Or Baseline | DIP-Chloride (hindered and aralkyl ketones) |
| Quantified Difference | Complementary substrate specificity for high ee (>85%) |
| Conditions | Standard asymmetric reduction protocols (THF or neat) |
Guides buyers to select (S)-Alpine borane specifically when their synthetic route involves unhindered acetylenic or aldehydic substrates rather than bulky aralkyl ketones.
A critical processability factor for (S)-Alpine borane is its concentration-dependent stability. In dilute THF solutions, particularly with slow-reacting substrates, the reagent can undergo dehydroboration to form achiral 9-BBN and α-pinene, which subsequently reduces the ketone non-selectively, degrading the overall ee%[1]. Running the reaction under neat conditions or high pressure (e.g., 2000-6000 atm) effectively suppresses this dissociation, maintaining the >90% ee profile [2].
| Evidence Dimension | Enantiomeric excess retention |
| Target Compound Data | Neat or high-pressure conditions (suppresses dehydroboration, maintains >90% ee) |
| Comparator Or Baseline | Dilute THF conditions with slow substrates (promotes achiral 9-BBN formation, lowering ee) |
| Quantified Difference | Significant preservation of ee% by altering physical state/concentration |
| Conditions | Slow-reacting prochiral ketones |
Informs process chemists that purchasing the reagent for use in neat or highly concentrated conditions is critical for maximizing optical yield.
Following reduction, (S)-Alpine borane forms a borinic ester intermediate that must be cleaved. While standard protocols use harsh alkaline hydrogen peroxide (NaOH/H2O2), the process can be adapted using ethanolamine [1]. Ethanolamine cleanly precipitates the boron byproducts without subjecting the newly formed chiral alcohol to basic oxidative conditions, which is critical for preserving base-sensitive functional groups on complex pharmaceutical intermediates[2].
| Evidence Dimension | Functional group tolerance during workup |
| Target Compound Data | Ethanolamine workup (preserves base-sensitive groups) |
| Comparator Or Baseline | Alkaline H2O2 workup (degrades base-sensitive groups) |
| Quantified Difference | Enables isolation of base-sensitive chiral alcohols without degradation |
| Conditions | Post-reduction cleavage of borinic ester |
Expands the utility of the reagent in late-stage pharmaceutical synthesis where harsh oxidative workups would destroy the target molecule.
Directly leveraging its >95% ee performance on unhindered acetylenic ketones, (S)-Alpine borane is the reagent of choice for producing chiral propargylic alcohols, which are essential building blocks in the synthesis of macrolides and other complex natural products [1].
Due to its exceptionally high enantioselectivity (often 85-100% ee) with deuterated aldehydes, it is procured for the synthesis of chiral deuterated primary alcohols used in mechanistic and pharmacokinetic tracking studies [2].
Because the post-reduction borinic ester can be cleaved with mild ethanolamine rather than harsh alkaline peroxide, (S)-Alpine borane is highly suited for the late-stage reduction of multifunctional molecules containing base-labile esters or epoxides [3].
Flammable